5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine

Medicinal Chemistry Cross-Coupling Building Blocks

Researchers requiring a versatile pyridine scaffold for parallel SAR exploration often face limited availability of halogenated, differentially substituted cores. 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine directly solves this bottleneck: - The 5-bromo substituent is a proven synthetic handle for Pd-catalyzed Suzuki-Miyaura, Heck, or Negishi couplings, enabling rapid generation of focused analog libraries. - The fixed 4-methyl and 2-pyrrolidinyl groups preserve core lipophilicity (XLogP3-AA = 2.9) and basicity, ensuring consistent physicochemical parameters across a derivative series. - Supplied at ≥98% purity, this building block minimizes byproduct formation and simplifies post-reaction purification, accelerating hit-to-lead timelines.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1187385-95-0
Cat. No. B1522730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(pyrrolidin-1-YL)pyridine
CAS1187385-95-0
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)N2CCCC2
InChIInChI=1S/C10H13BrN2/c1-8-6-10(12-7-9(8)11)13-4-2-3-5-13/h6-7H,2-5H2,1H3
InChIKeyHSMOVVXVWDKSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Procurement and Chemical Property Overview


5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic organic building block [1]. It features a pyridine ring with three distinct substituents: a bromine atom at the 5-position, a methyl group at the 4-position, and a pyrrolidine ring at the 2-position [1]. The molecular formula is C10H13BrN2 and the molecular weight is 241.13 g/mol [1]. Key computed physicochemical properties include a predicted LogP (XLogP3-AA) of 2.9 and zero hydrogen bond donors [1]. It is commonly supplied at purities of 95-98% for research and development purposes .

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1187385-95-0): Why Analogs Cannot Be Interchanged


Direct substitution of 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine with close analogs is likely to lead to divergent experimental outcomes due to the unique combination of its three substituents. The bromine atom at the 5-position provides a crucial synthetic handle for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, enabling diverse downstream derivatization . This functionality is absent in the non-brominated analog, 4-methyl-2-(pyrrolidin-1-yl)pyridine . Conversely, replacing the pyrrolidine or methyl group can alter key physicochemical properties like lipophilicity and basicity, which impact membrane permeability, solubility, and target engagement . Even in closely related molecules, small structural changes can cause significant shifts in biological activity, emphasizing the need for the precise target compound in structure-activity relationship (SAR) studies.

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Verifiable Comparative Data for Scientific Selection


Synthetic Utility: Comparison of Suzuki Coupling Potential with a Non-Brominated Analog

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine contains an aryl bromide at the 5-position, enabling its use in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings . This is a critical feature for building molecular complexity in a controlled manner. In contrast, the non-brominated analog 4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 325460-95-5) lacks this reactive handle, precluding direct participation in these versatile coupling reactions . This qualitative difference in reactivity is a primary driver for selecting the brominated version as a synthetic building block.

Medicinal Chemistry Cross-Coupling Building Blocks

Physicochemical Property Profile: Predicted Lipophilicity Compared to a Thioether Analog

The predicted lipophilicity (XLogP3-AA) for 5-bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine is 2.9 [1]. This value is important for anticipating membrane permeability and solubility. For context, a closely related analog, 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1355231-74-1), replaces the 5-bromo substituent with a tert-butylthio group . While direct XLogP3 data for the analog is unavailable in the public domain, the substitution of a halogen with a lipophilic thioether moiety containing a bulky tert-butyl group is known to significantly increase lipophilicity. The lower, known XLogP3 of 2.9 for the target compound suggests a more favorable starting point for achieving desirable drug-like properties like aqueous solubility and moderate logP, as per Lipinski's Rule of Five guidelines.

ADME Drug Design Physicochemical Properties

Purity Specification for Research Reproducibility

Procurement from reputable suppliers is associated with a defined and verifiable purity specification. For instance, Aladdin supplies the compound with a purity of ≥98% (Cat. B179929) , and abcr GmbH offers it at 98% purity (Cat. AB274074) . While these values do not constitute a comparative advantage over another specific catalog number, they serve as a crucial baseline for ensuring the reproducibility of downstream research. Use of a building block with a guaranteed purity level mitigates the risk of experimental failure due to unknown impurities, which is a primary concern in both academic and industrial research settings.

Reproducibility Quality Control Procurement

5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine: Recommended Research Application Scenarios


Late-Stage Functionalization of a Medicinal Chemistry Scaffold

The most compelling application scenario for this compound is as a core scaffold for diversification via palladium-catalyzed cross-coupling. The 5-bromo substituent is a highly versatile synthetic handle that can be replaced with a wide array of aryl, heteroaryl, or alkenyl groups through Suzuki, Heck, or Negishi coupling reactions [1]. This enables the rapid exploration of structure-activity relationships (SAR) in a medicinal chemistry program. Researchers should procure this specific building block when the goal is to generate a focused library of analogs for hit-to-lead or lead optimization studies, where the 4-methyl-2-(pyrrolidin-1-yl)pyridine core is a required structural feature and the 5-position is designated as a point of diversity.

Internal Standard or Reference Compound for Physicochemical Profiling

Based on its predicted lipophilicity (XLogP3-AA = 2.9) and other computable descriptors like zero hydrogen bond donors and two hydrogen bond acceptors [1], this compound can be procured as a reference material or internal standard for physicochemical assays. Its structure allows it to serve as a control in chromatography or permeability studies, particularly when establishing baselines for compounds with similar molecular weight and polarity profiles. The commercial availability of the compound in high purity (≥98%) supports its use as a reliable and reproducible standard for these applications .

Investigating the Impact of Halogen Substitution on Basicity and Binding

The combination of an electron-withdrawing bromine atom on the pyridine ring and a basic pyrrolidine moiety presents an opportunity for studying electronic effects on molecular recognition [1]. Researchers can procure this compound alongside its non-brominated analog, 4-methyl-2-(pyrrolidin-1-yl)pyridine , to perform comparative studies. For example, the pair can be used to measure the influence of the 5-bromo substituent on the pKa of the pyridine nitrogen or the pyrrolidine ring, or to quantify its effect on binding affinity to a biological target of interest. Such studies are foundational for developing a deep understanding of SAR in a lead series.

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